molecular formula C7H14N2O2 B3176523 N-methyl-2-morpholin-4-ylacetamide CAS No. 99767-12-1

N-methyl-2-morpholin-4-ylacetamide

Cat. No. B3176523
CAS RN: 99767-12-1
M. Wt: 158.2 g/mol
InChI Key: UBGWYKSEGWKKFU-UHFFFAOYSA-N
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Description

N-methyl-2-morpholin-4-ylacetamide is a chemical compound with the CAS Number: 99767-12-1 . It has a molecular weight of 158.2 and its IUPAC name is N-methyl-2-morpholinoacetamide .


Molecular Structure Analysis

The molecular formula of N-methyl-2-morpholin-4-ylacetamide is C7H14N2O2 . The InChI Code is 1S/C7H14N2O2/c1-8-7(10)6-9-2-4-11-5-3-9/h2-6H2,1H3,(H,8,10) .


Physical And Chemical Properties Analysis

N-methyl-2-morpholin-4-ylacetamide has a molecular weight of 158.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Morpholino Oligomers in Gene Function Inhibition

Morpholino oligomers, structurally related to N-methyl-2-morpholin-4-ylacetamide, have been extensively used to inhibit gene function in embryos across various model organisms. These studies demonstrate the utility of morpholino derivatives in genetic research, providing a rapid method to study gene function without the complexities associated with other genetic manipulation techniques (Heasman, 2002).

Pharmaceutical Applications of Piperazine and Morpholine Derivatives

Piperazine and morpholine rings, which are structurally similar to N-methyl-2-morpholin-4-ylacetamide, show a broad spectrum of pharmaceutical applications. Research has developed various methods for synthesizing derivatives of these compounds, highlighting their potential in medicinal chemistry. These derivatives exhibit potent pharmacophoric activities, suggesting the potential of N-methyl-2-morpholin-4-ylacetamide in similar applications (Al-Ghorbani Mohammed et al., 2015).

Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives have been explored for their broad spectrum of pharmacological profiles, including antiviral, antimicrobial, and anticancer activities. This highlights the versatility of morpholine-based compounds in drug development and the potential of N-methyl-2-morpholin-4-ylacetamide in contributing to new therapeutic solutions (M. Asif & M. Imran, 2019).

Applications in Material Science

Morpholine derivatives are not only limited to pharmaceuticals but also extend to materials science. For instance, the use of N-methyl morpholine-N-oxide in the production of lyocell fiber, a regenerated cellulose, showcases the application of morpholine compounds in developing environmentally friendly and resource-conserving materials (Shaokai Zhang et al., 2018).

Mechanism of Action

The mechanism of action for N-methyl-2-morpholin-4-ylacetamide is not specified in the retrieved data. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

properties

IUPAC Name

N-methyl-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)6-9-2-4-11-5-3-9/h2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGWYKSEGWKKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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